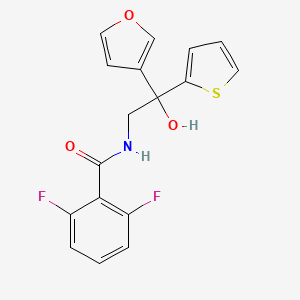

2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Description

2,6-Difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a fluorinated benzamide derivative characterized by a unique hybrid structure combining aromatic and heterocyclic motifs. The benzamide core is substituted with two fluorine atoms at the 2- and 6-positions of the benzene ring, which are known to enhance metabolic stability and modulate electronic properties . The ethyl linker incorporates a hydroxyl group and two heterocyclic moieties: furan-3-yl and thiophen-2-yl.

Properties

IUPAC Name |

2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3S/c18-12-3-1-4-13(19)15(12)16(21)20-10-17(22,11-6-7-23-9-11)14-5-2-8-24-14/h1-9,22H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDCNLGWSPHRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2,6-difluorobenzoyl chloride, furan-3-ylmethanol, and thiophene derivatives. The key steps in the synthesis may include:

Formation of the Benzamide Core: This involves the reaction of 2,6-difluorobenzoyl chloride with an amine to form the benzamide core.

Introduction of the Side Chain: The side chain containing furan and thiophene rings is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could yield an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of difluoro, furan, and thiophene groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

a) N-(2,4-Difluorophenyl)-2-fluorobenzamide

- Substituents : Fluorine atoms at positions 2 and 4 on the benzamide ring.

- Key Differences : Lacks heterocyclic moieties (furan/thiophene) and the hydroxylated ethyl linker.

- Implications : Simpler fluorination pattern may reduce steric hindrance but limit interaction diversity compared to the target compound .

b) N-[2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide

- Substituents: Trifluoromethylbenzamide core with a thieno-pyrazolyl group.

- Key Differences : Incorporates a pyrazole-thiophene fused system instead of discrete furan/thiophene units. The trifluoromethyl group enhances lipophilicity, whereas the hydroxyl group in the target compound may improve aqueous solubility .

c) 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil)

- Substituents : Isopropyloxy group on the benzamide.

- Key Differences : Lacking fluorine atoms and heterocycles, mepronil’s activity as a fungicide relies on steric and electronic effects from the isopropyloxy group. The target compound’s fluorines and heterocycles may offer broader bioactivity .

Functional Comparisons

a) Bioactivity

- Compounds like fenfuram (2-methyl-N-phenyl-3-furancarboxamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight the role of furan and fluorine in pesticidal activity . The target compound’s furan-thiophene combination could synergize binding to fungal or weed targets, similar to fenfuram’s mode of action .

b) Electronic and Solubility Properties

- The hydroxyl group and heterocycles may improve solubility compared to non-hydroxylated analogues like ethametsulfuron methyl ester .

Data Table: Key Properties of Comparable Compounds

Research Implications and Challenges

The combination of fluorine, hydroxyl, and heterocyclic groups in this compound presents opportunities for tailored bioactivity. However, synthetic complexity (e.g., stereoselective formation of the hydroxylated ethyl linker) and crystallographic characterization remain challenges. Computational methods, such as density-functional theory (DFT) with exact-exchange considerations , could predict electronic properties and guide optimization.

Biological Activity

2,6-Difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.4 g/mol. The compound features a benzamide core substituted with fluorine atoms and heterocyclic groups, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8). These effects are often measured through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

- Mechanism of Action : The proposed mechanism involves the compound's interaction with specific cellular pathways. For instance, it may induce apoptosis through the activation of caspase pathways, as indicated by increased p53 expression levels in treated cells. Flow cytometry assays have demonstrated dose-dependent responses in apoptosis induction.

- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit various enzymes relevant to cancer progression, such as carbonic anhydrases (hCA IX and XII). In vitro studies have shown selective inhibition at nanomolar concentrations, suggesting potential therapeutic applications in cancer treatment.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Studies : A study examined the cytotoxic effects on MCF-7 cells, revealing an IC50 value comparable to established chemotherapeutics like doxorubicin. The study utilized Western blot analysis to confirm the activation of apoptotic pathways.

- Comparative Studies : Comparative analysis with structurally similar compounds indicated that modifications in the side chains significantly influenced biological activity. For example, the introduction of fluorine atoms enhanced anticancer potency compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.